

C.I. Acid Red 154 discovery and historical use in science

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C.I. Acid Red 154: A Technical Overview of a Disazo Dye

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

C.I. Acid Red 154 (C.I. 24800; CAS 6507-79-5) is a disazo dye that has seen historical application primarily within the textile and ink industries. While its explicit use in historical scientific research is not extensively documented in accessible literature, its chemical properties, including its classification as a fluorescent dye and its inclusion in theoretical studies of dye-tissue interactions, suggest a potential for applications in biological staining and fluorescence-based assays. This technical guide provides a comprehensive summary of the available data on **C.I. Acid Red 154**, including its physicochemical properties, synthesis, and industrial uses. Furthermore, it explores its theoretical potential in scientific applications and provides generalized experimental protocols as a starting point for researchers.

Introduction and Historical Context

The development of synthetic dyes in the mid-19th century revolutionized various industries, and the azo dyes, characterized by the presence of one or more azo (-N=N-) functional groups, became a dominant class of colorants. Disazo dyes, which contain two azo groups, were a subsequent development, with the first successful commercial disazo dye, Congo red, being



synthesized in 1884. These dyes offered a wider range of colors and improved fastness properties.

C.I. Acid Red 154 belongs to this class of disazo dyes. While the specific details of its initial discovery, including the individual or company and the exact date, are not readily available in historical records, its commercial production was established by 1969, as evidenced by its inclusion in the United States Production and Sales reports for synthetic organic chemicals from that year. Its primary historical and ongoing use has been in the dyeing of protein-based materials such as wool and silk, as well as leather and paper.[1] In more recent times, its potential use in other applications, such as the formulation of inks and pigments, has been explored.[2]

While direct historical accounts of its use in scientific research are scarce, its chemical structure and properties have led to its classification as a fluorescent dye and its inclusion in studies modeling the interaction of dyes with biological tissues.[3]

Physicochemical and Spectroscopic Properties

C.I. Acid Red 154 is a dark purple powder.[3] Its chemical structure and properties have been characterized, and a significant source of quantitative data comes from computational studies on dye-tissue interactions.

Table 1: Physicochemical Properties of C.I. Acid Red 154



Property	Value	Source
C.I. Name	Acid Red 154	[3]
C.I. Number	24800	[3]
CAS Number	6507-79-5	[3]
Molecular Formula	C40H34N4Na2O10S2	[3]
Molecular Weight	840.83 g/mol	[3]
Appearance	Deep purple powder	[3]
Solubility	Soluble in water (red solution), slightly soluble in ethanol.	[3]
Calculated λmax	553 nm	[3]
Net Charge	0	[3]
Hydrogen Bonding Sites	2 (acceptors) / 2 (donors)	[3]
Dipole Moment (Debye)	4	[3]
Polarizability (ų)	18.4	[3]
π-Electrons	18, 18 (in two separate systems)	[3]
Hydrophilic/Lipophilic Index	4.24	[3]

Note: The molecular weight of 794.17 g/mol provided in the source for the calculated properties appears to be a typographical error and has been corrected to the established molecular weight.

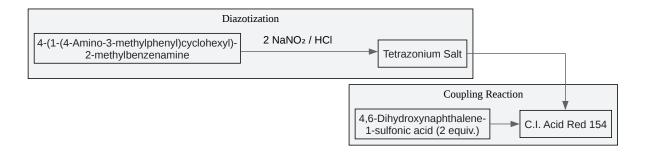
Synthesis

C.I. Acid Red 154 is synthesized through a two-step diazotization and coupling reaction, which is characteristic of azo dye production.

Synthesis Pathway



The manufacturing process involves the double nitriding of 4-(1-(4-Amino-3-methylphenyl)cyclohexyl)-2-methylbenzenamine, which is then coupled with two equivalents of 4,6-Dihydroxynaphthalene-1-sulfonic acid.[3]



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Synthesis of C.I. Acid Red 154.

Historical and Potential Use in Science

While specific historical applications of **C.I. Acid Red 154** in published scientific literature are not apparent, its properties suggest potential for use in several areas of research.

Biological Staining

As an acid dye, **C.I. Acid Red 154** would be expected to bind to cationic (basic) components in biological tissues, such as proteins in the cytoplasm and extracellular matrix. The calculated bonding parameters, particularly the presence of hydrogen bond donors and acceptors, support its potential for interaction with biological macromolecules.[3] Its disazo nature and relatively large molecular size could impart strong staining characteristics.

Fluorescence Microscopy

C.I. Acid Red 154 is classified by some suppliers as a fluorescent dye. Although experimental absorption and emission spectra are not readily available, the calculated absorption maximum at 553 nm suggests it would be excitable by common laser lines used in fluorescence



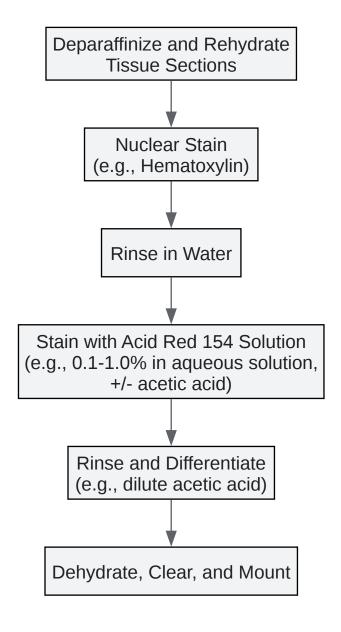
microscopy (e.g., 561 nm). Its potential as a fluorescent probe would depend on its quantum yield and photostability, which have not been documented.

Experimental Protocols (Generalized)

The following protocols are generalized for the use of acid dyes in histology and as a fluorescent stain. They have not been specifically validated for **C.I. Acid Red 154** and should be used as a starting point for methods development.

Generalized Protocol for Histological Staining

This protocol is a hypothetical starting point for using **C.I. Acid Red 154** as a cytoplasmic counterstain.





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Generalized workflow for histological staining.

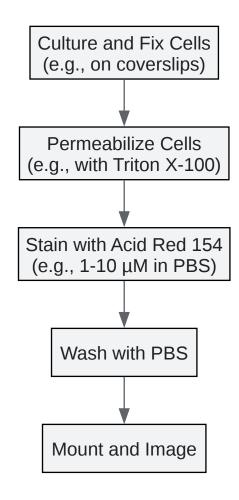
Protocol Steps:

- Deparaffinization and Rehydration: Standard protocol using xylene and graded alcohols.
- Nuclear Staining: Stain with a standard hematoxylin solution.
- Rinsing: Wash thoroughly in running tap water.
- Staining: Immerse slides in a 0.1% to 1.0% (w/v) aqueous solution of **C.I. Acid Red 154** for 1-5 minutes. The optimal concentration and time will require testing. A small amount of acetic acid (e.g., 0.5%) may be added to the staining solution to enhance binding to proteins.
- Rinsing and Differentiation: Briefly rinse in a weak acid solution (e.g., 0.5% acetic acid) to remove excess stain.
- Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Generalized Protocol for Fluorescence Imaging

This protocol outlines a hypothetical approach for using **C.I. Acid Red 154** as a fluorescent stain for cultured cells.





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Generalized workflow for fluorescence imaging.

Protocol Steps:

- Cell Culture and Fixation: Grow cells on coverslips and fix with a suitable fixative (e.g., 4% paraformaldehyde).
- Permeabilization: If targeting intracellular structures, permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS).
- Staining: Incubate with a dilute solution of **C.I. Acid Red 154** (e.g., 1-10 μ M in PBS) for 15-30 minutes at room temperature.
- Washing: Wash the cells several times with PBS to remove unbound dye.



 Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium and image using a fluorescence microscope with excitation around 553 nm.

Conclusion

C.I. Acid Red 154 is a disazo dye with a history of industrial use, particularly in the textile industry. While its application in scientific research is not well-documented historically, its chemical properties suggest it could be a candidate for use as a biological stain and a fluorescent probe. The lack of available experimental spectroscopic data and validated scientific protocols presents an opportunity for further research to characterize this dye and explore its potential in modern life sciences and drug development applications. The information and generalized protocols provided in this guide serve as a foundation for such investigations.

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